![molecular formula C12H16N2O2 B14182883 (4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one CAS No. 863032-07-9](/img/structure/B14182883.png)
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that combines an oxazolidinone ring with a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a Heck reaction, where a vinyl halide reacts with a pyrrole derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the ethyl group to the oxazolidinone ring, which can be done using standard alkylation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the optimal palladium catalyst in the Heck reaction.
化学反応の分析
Types of Reactions
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrrole ring or the oxazolidinone ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives and pyrrole-containing compounds.
Oxazolidinones: These compounds are known for their antibacterial properties and are used in the development of antibiotics.
Pyrrole Derivatives: Pyrrole-containing compounds have a wide range of applications, including in the development of pharmaceuticals and materials.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to interact with a diverse range of molecular targets
特性
CAS番号 |
863032-07-9 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
(4R)-4-ethyl-4-[2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(9-16-11(15)13-12)7-6-10-5-4-8-14(10)2/h4-8H,3,9H2,1-2H3,(H,13,15)/t12-/m1/s1 |
InChIキー |
RDKFNAKIVREQIA-GFCCVEGCSA-N |
異性体SMILES |
CC[C@]1(COC(=O)N1)C=CC2=CC=CN2C |
正規SMILES |
CCC1(COC(=O)N1)C=CC2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


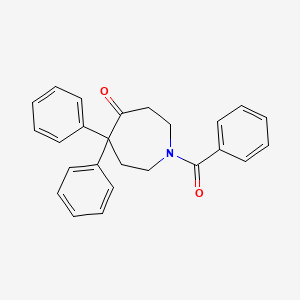
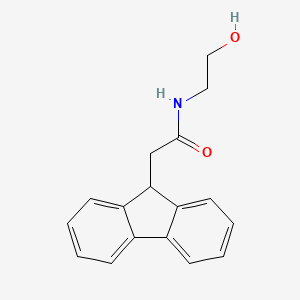
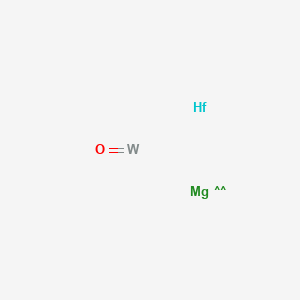
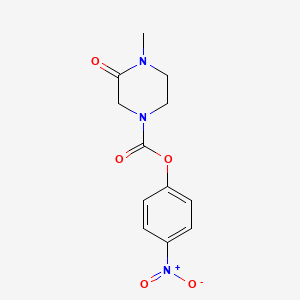
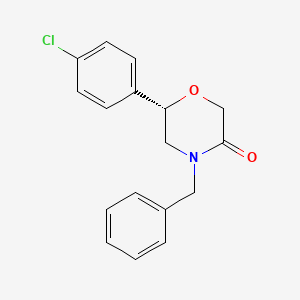
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
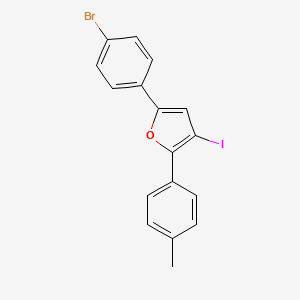
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
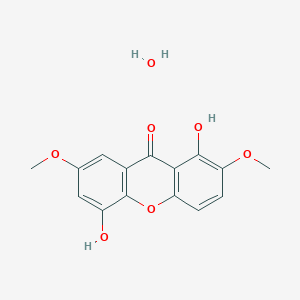
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
